molecular formula C6H11ClO2 B1660516 Chloromethyl pentanoate CAS No. 77877-94-2

Chloromethyl pentanoate

Cat. No.: B1660516
CAS No.: 77877-94-2
M. Wt: 150.6 g/mol
InChI Key: ZYDSTVMBNBPPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl pentanoate is a useful research compound. Its molecular formula is C6H11ClO2 and its molecular weight is 150.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-2-3-4-6(8)9-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDSTVMBNBPPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335453
Record name Chloromethyl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77877-94-2
Record name Chloromethyl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloromethyl pentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of Chloromethyl Pentanoate for Prodrug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloromethyl pentanoate (CAS 77877-94-2) is a specialized alkylating reagent used in the synthesis of acyloxyalkyl ester prodrugs .[1] By reacting with carboxylic acid-containing drugs, it installs a pentanoyloxymethyl (POM) promoiety. This modification masks the ionizable carboxylate group, significantly enhancing lipophilicity and membrane permeability. Upon systemic absorption, the promoiety undergoes rapid enzymatic hydrolysis, regenerating the active parent drug along with formaldehyde and pentanoic acid.

This guide provides a comprehensive technical analysis of this compound, focusing on its physicochemical profile, synthetic protocols, and metabolic fate, designed to assist researchers in optimizing oral bioavailability of polar therapeutics.

Molecular Architecture & Rationale

The utility of this compound lies in its ability to tune the Lipophilicity-Lability Balance .[1] While shorter chains (chloromethyl acetate) hydrolyze rapidly but offer limited lipophilicity, and sterically hindered chains (chloromethyl pivalate) offer high stability but slower activation, the pentanoate derivative occupies a "Goldilocks" zone:

  • Intermediate Lipophilicity: The 5-carbon chain (valerate) provides sufficient hydrophobicity to facilitate passive diffusion across the intestinal epithelium and blood-brain barrier (BBB).[1]

  • Steric Profile: It lacks the quaternary carbon of pivalate, making it more accessible to non-specific plasma esterases for faster bioactivation compared to pivaloyloxymethyl (POM) esters.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for handling and synthetic planning.

Table 1: Key Physicochemical Properties[1]
PropertyValueContext for Prodrug Design
CAS Number 77877-94-2Unique identifier for sourcing.
Molecular Formula C₆H₁₁ClO₂-
Molecular Weight 150.60 g/mol Low MW ensures high "drug loading" (mass efficiency).[1]
Boiling Point ~170–175 °C (Predicted)High enough to allow reflux in lower-boiling solvents (e.g., Acetone, DCM).
Density ~1.05 g/cm³Slightly denser than water; aids in phase separation during workup.
LogP (Octanol/Water) ~1.9 (Predicted)Critical Parameter: Significantly increases the logP of the parent drug (typically by +1.5 to +2.0 units).
Water Solubility Low / Sparingly SolubleRequires organic solvents (DMF, Acetone) for synthesis.
Reactivity Moderate ElectrophileThe chloromethyl group is less reactive than iodomethyl; Finkelstein exchange often required.
Stability Considerations
  • Hydrolytic Stability: Chloromethyl esters are sensitive to moisture.[1] They must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Thermal Stability: Stable at room temperature for short durations, but prolonged heating can lead to degradation.

Synthetic Utility & Protocol

The direct alkylation of a carboxylic acid with this compound is often sluggish due to the moderate leaving group ability of the chloride. The industry-standard approach utilizes the Finkelstein Reaction (in situ conversion to the iodide) to accelerate the rate.[1]

Experimental Workflow: Synthesis of Pentanoyloxymethyl Prodrugs

Reagents:

  • Parent Drug (Carboxylic Acid)[1]

  • This compound (1.2 – 1.5 eq)[1]

  • Base:

    
     or 
    
    
    
    (Cesium enhances solubility in organic media)[1]
  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 eq)[1]

  • Solvent: Anhydrous DMF or Acetone[1]

Protocol:

  • Salt Formation: Dissolve the parent drug (1.0 eq) in anhydrous DMF. Add

    
     (1.0 eq) and stir at room temperature for 30 minutes to generate the carboxylate anion.
    
  • Activation (Optional but Recommended): In a separate vial, mix this compound (1.2 eq) with NaI (0.2 eq) in minimal acetone/DMF. Stir for 15 minutes to generate the reactive iodomethyl pentanoate species in situ.

  • Coupling: Add the activated alkylating agent to the drug-carboxylate solution.

  • Reaction: Stir at 40–50°C for 4–12 hours. Monitor via TLC or LC-MS.[1]

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[1]
    
  • Purification: Flash column chromatography (Silica gel). Note: Avoid acidic mobile phases to prevent premature hydrolysis.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the Finkelstein-assisted coupling mechanism.

SynthesisWorkflow Drug Parent Drug (R-COOH) Salt Carboxylate Salt (R-COO- Cs+) Drug->Salt Deprotonation Base Base (Cs2CO3) Base->Salt Product Pentanoyloxymethyl Prodrug Salt->Product Nucleophilic Substitution Reagent Chloromethyl Pentanoate Intermediate Iodomethyl Pentanoate (In Situ) Reagent->Intermediate I- / Acetone Catalyst NaI (Finkelstein) Catalyst->Intermediate Intermediate->Product

Caption: Figure 1. Finkelstein-modified synthesis of pentanoyloxymethyl prodrugs.[1] The in-situ generation of the iodo-species accelerates the coupling.[1]

Bioconversion & Pharmacokinetics

Understanding the in vivo fate is critical for safety assessment. The pentanoyloxymethyl ester is a "double ester" prodrug.

Mechanism of Action
  • Absorption: The lipophilic prodrug crosses the intestinal membrane.

  • Enzymatic Attack: Non-specific esterases (carboxylesterases) in the plasma or liver attack the terminal ester bond (the pentanoate moiety).

  • Collapse: This hydrolysis yields an unstable

    
    -hydroxyalkyl ester (hemiacetal), which spontaneously eliminates formaldehyde to release the active drug.
    
Visualization: Metabolic Activation Pathway[1]

Metabolism Prodrug Prodrug (R-COO-CH2-O-CO-C4H9) Intermediate Unstable Hemiacetal (R-COO-CH2-OH) Prodrug->Intermediate Hydrolysis Byproduct1 Pentanoic Acid (Byproduct) Prodrug->Byproduct1 Cleavage Enzyme Esterase (Plasma/Liver) Enzyme->Intermediate Collapse Spontaneous Decomposition Intermediate->Collapse ActiveDrug Active Drug (R-COOH) Collapse->ActiveDrug Formaldehyde Formaldehyde (HCHO) Collapse->Formaldehyde

Caption: Figure 2.[1] Bioactivation cascade.[1] Esterase cleavage triggers spontaneous collapse of the linker, releasing the payload.

Safety & Toxicology

When designing prodrugs with this promoiety, two byproducts are released. Their toxicity profile must be considered:

  • Pentanoic Acid (Valeric Acid):

    • Status: GRAS (Generally Recognized As Safe) flavoring agent; endogenous fatty acid analog.

    • Risk:[1][2] Negligible at therapeutic doses.[1]

  • Formaldehyde:

    • Status: Toxic and carcinogenic at high levels.

    • Risk Mitigation: The amount released from standard drug dosing (mg range) is typically well below physiological background levels (endogenous turnover). However, chronic high-dose administration requires toxicological bridging studies.[1]

References

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • PubChem. Compound Summary for CID 525232: this compound. National Library of Medicine (US). [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. (General principles of acyloxyalkyl esters). [Link]

  • Dhareshwar, S. S., & Stella, V. J. (2008). Your prodrug releases formaldehyde: should you be concerned? No! Journal of Pharmaceutical Sciences, 97(10), 4184–4193. [Link]

Sources

Technical Guide: Hydrolysis Kinetics of Chloromethyl Pentanoate Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the hydrolysis kinetics, mechanism, and physiological stability of chloromethyl pentanoate (also known as chloromethyl valerate), a critical intermediate and prodrug moiety in medicinal chemistry.

Executive Summary

This compound (CMP) is an


-chloroalkyl ester utilized primarily as a derivatizing agent to generate pentanoyloxymethyl (valeryloxymethyl)  prodrugs.[1] Its physiological behavior is governed by a competition between chemical solvolysis and enzymatic cleavage.[1]
  • Physiological Half-Life (

    
    ):  Estimated at <5 minutes  in human plasma (enzymatic) versus 2–6 hours  in aqueous buffer at pH 7.4 (chemical).
    
  • Primary Liability: The release of formaldehyde and hydrochloric acid upon hydrolysis requires strict stoichiometric control in drug design.[1]

  • Strategic Utility: CMP offers a lipophilicity profile (

    
    ) intermediate between the highly labile chloromethyl acetate and the sterically hindered, more stable chloromethyl pivalate (POM).
    

Chemical Basis & Reactivity Profile[2][3]

Structural Properties

This compound consists of a pentanoic acid core esterified with a chloromethyl group.[1] The highly electrophilic methylene bridge (


) makes the compound susceptible to both nucleophilic attack and esterase-mediated hydrolysis.
PropertySpecification
IUPAC Name This compound
Formula

Molecular Weight

Lipophilicity (Calc LogP)

Leaving Group Potential High (Chloride is a good leaving group; Formaldehyde is a driving force)
Hydrolysis Mechanisms

In physiological environments, CMP degrades via two distinct pathways.[1] The Enzymatic Pathway is kinetically dominant in plasma/liver, while the Chemical Pathway dictates stability in formulation buffers.

Pathway A: Enzymatic Hydrolysis (Dominant in Plasma)

Plasma esterases (Carboxylesterase 1/2, Butyrylcholinesterase) attack the carbonyl carbon.

  • Cleavage: Ester bond hydrolysis yields Valeric Acid and Chloromethanol .[1]

  • Collapse: Chloromethanol is inherently unstable and spontaneously decomposes into Formaldehyde and HCl .[1]

Pathway B: Chemical Solvolysis (Dominant in Buffer)

Water acts as a nucleophile, attacking the ester carbonyl (


 mechanism) or displacing the chloride (

). At pH 7.4, hydroxide ion concentration is too low for rapid saponification, making this process slow.
Mechanistic Visualization

HydrolysisMechanism cluster_legend Pathway Legend CMP This compound (Substrate) Inter Unstable Intermediate (Chloromethanol) CMP->Inter Esterase Attack (Fast) CMP->Inter Chemical Hydrolysis (Slow, pH 7.4) Prod1 Valeric Acid CMP->Prod1 Cleavage Prod2 Formaldehyde (Toxic Liability) Inter->Prod2 Spontaneous Decomposition Prod3 Chloride Ion (HCl) Inter->Prod3 Elimination key1 Blue Arrow = Enzymatic (Dominant) key2 Red Arrow = Toxicity Generation

Figure 1: Dual-pathway hydrolysis mechanism of this compound showing the generation of formaldehyde.

Physiological Hydrolysis Kinetics[4]

Comparative Stability Data

Since specific published


 values for this compound are rare compared to its homologs, its rate is bracketed by Structure-Activity Relationships (SAR) between the acetate (C2) and pivalate (branched C5) esters.
Ester TypeStructureSteric HindrancePlasma

(Human)
Buffer Stability (pH 7.[1]4)
Chloromethyl Acetate Linear (C2)None< 1 minLow (Mins to Hours)
This compound Linear (C5)Low< 5 min Moderate (2–6 Hours)
Chloromethyl Pivalate Branched (C5)High (tert-butyl)15–60 minHigh (> 24 Hours)

Expert Insight: Researchers often select Pentanoate over Pivalate when faster drug release is required.[1] Pivalate (POM) is often too stable, leading to incomplete conversion in vivo. Pentanoate offers a "Goldilocks" zone: stable enough for formulation, labile enough for rapid bio-conversion.[1]

Enzyme Specificity[1]
  • Carboxylesterases (CES1 & CES2): Located primarily in the liver and intestine.[1] CES1 prefers smaller alcohol groups and larger acyl groups (like pentanoate).[1]

  • Butyrylcholinesterase (BChE): The primary scavenger in human plasma.[1] Linear esters like this compound are excellent substrates for BChE.[1]

Experimental Protocols

To validate the hydrolysis rate in your specific matrix, follow this self-validating protocol.

Materials
  • Test Compound: this compound (>98% purity).

  • Matrix: Pooled Human Plasma (Lithium Heparin), pH adjusted to 7.4.[1]

  • Quenching Agent: Acetonitrile with 1% Formic Acid (denatures proteins and stops enzyme activity immediately).[1]

  • Internal Standard: Tolbutamide or a stable isotope-labeled analog.[1]

Workflow: Plasma Stability Assay
  • Pre-incubation: Thaw plasma at 37°C for 10 minutes.

  • Spiking: Add CMP (from DMSO stock) to plasma to reach 1

    
    M final concentration. DMSO content must be <0.5% to avoid enzyme inhibition.[1]
    
  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquot into 200

    
    L of ice-cold Quenching Agent containing Internal Standard. Vortex for 30s.
    
  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis Logic

Plot


 vs. Time.[1] The slope of the linear regression is 

.

Validation Criteria:

  • 
     of the regression line must be > 0.95.[1]
    
  • Positive Control (e.g., Procaine or Chloromethyl Acetate) must show

    
     min.[1]
    
  • Negative Control (Heat-inactivated plasma) must show <10% degradation over 60 mins (confirms enzymatic nature).[1]

Workflow Visualization

ExperimentalWorkflow cluster_sample Sampling Loop Start Start: Thaw Plasma (37°C, pH 7.4) Spike Spike CMP (1 µM) <0.5% DMSO Start->Spike Incubate Incubation (0, 1, 5, 10, 30, 60 min) Spike->Incubate Extract Extract 50 µL Aliquot Incubate->Extract At time t Quench Quench with ACN + 1% FA (Stops Enzyme) Extract->Quench Vortex Vortex & Centrifuge Quench->Vortex Analyze LC-MS/MS Analysis (MRM Mode) Vortex->Analyze Calc Calculate k and t1/2 (First Order Kinetics) Analyze->Calc

Figure 2: Step-by-step workflow for determining plasma half-life.

Implications for Drug Development[5]

The Formaldehyde Liability

The hydrolysis of 1 mole of this compound releases 1 mole of formaldehyde.[1]

  • Toxicity: Formaldehyde is genotoxic and carcinogenic.[1]

  • Mitigation: Ensure the total daily dose of the prodrug does not generate formaldehyde exceeding safety thresholds (e.g., ICH M7 guidelines).

  • Scavengers: In vitro assays often require the addition of semicarbazide or bisulfite if formaldehyde accumulation interferes with the assay, though this is rare in plasma due to rapid clearance.

Formulation Stability

While plasma instability is desired for prodrug activation, formulation stability is critical.[1]

  • pH Sensitivity: Avoid alkaline buffers (

    
    ) in formulation, as chemical hydrolysis accelerates rapidly via 
    
    
    
    attack.
  • Solvent Choice: CMP is stable in anhydrous aprotic solvents (DMSO, DMF) but degrades in protic solvents (Ethanol, Methanol) over days due to transesterification.

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[1] (Authoritative text on esterase kinetics and prodrug design).

  • Lannan, M. B., et al. (2021).[1] "Stability of lipids in plasma and serum: Effects of temperature-related storage."[1] Journal of Lipid Research.[1] (Context on plasma esterase activity and storage stability).

  • Rautio, J., et al. (2008).[1] "Prodrugs: design and clinical applications."[1] Nature Reviews Drug Discovery, 7, 255–270. (Review of POM and related ester prodrug strategies).

  • Iyer, R., et al. (2013).[1] "Plasma Stability Assay Protocol." Creative Bioarray / Cyprotex.[1] (Standard industry protocols for measuring

    
     in plasma).[1]
    
  • Beaumont, K., et al. (2003).[1] "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism. (Comparative rates of aliphatic vs. branched esters).

Sources

Methodological & Application

Application Note: Optimized Synthesis of Pentanoyloxymethyl Prodrugs Using Chloromethyl Pentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing acyloxyalkyl ester prodrugs , specifically utilizing chloromethyl pentanoate (CAS 77877-94-2) to introduce a pentanoyloxymethyl (POM) promoiety.

While chloromethyl pivalate (POM-Cl) is the industry standard for steric protection, This compound is increasingly utilized to modulate lipophilicity (


) and hydrolysis rates due to its linear alkyl chain. This protocol addresses the primary challenge of this synthesis—the poor electrophilicity of the chloromethyl group—by incorporating a Finkelstein modification  (in situ iodination) to ensure high yields under mild conditions.

Scientific Rationale & Mechanism

The "Soft Drug" Strategy

The primary objective of using this compound is to mask a polar carboxylic acid functional group on a parent drug (e.g., antibiotics, NSAIDs, diuretics). This modification:

  • Increases Lipophilicity: Facilitates passive diffusion across the intestinal epithelium.

  • Masks Charge: Neutralizes the negative charge of the carboxylate at physiological pH.

  • Ensures Bioreversibility: The resulting acyloxyalkyl ester is susceptible to rapid hydrolysis by non-specific plasma esterases, releasing formaldehyde, pentanoic acid, and the active parent drug.

Reaction Mechanism

The synthesis follows a nucleophilic substitution (


) pathway.[1][2] However, chloromethyl esters are moderate electrophiles. To prevent thermal degradation of sensitive active pharmaceutical ingredients (APIs), we utilize sodium iodide (NaI) to convert the chloro-ester to a highly reactive iodo-ester in situ.

Key Mechanistic Steps:

  • Activation: Base deprotonates the Drug-COOH to form the carboxylate anion.

  • Finkelstein Exchange: this compound reacts with NaI to form Iodomethyl pentanoate (faster leaving group).

  • Alkylation: The drug carboxylate attacks the iodomethyl species to form the prodrug.

Mechanism Reagent This compound (R'-COOCH2Cl) Intermediate Iodomethyl Pentanoate (R'-COOCH2I) [Highly Reactive] Reagent->Intermediate Finkelstein Exchange Byproduct NaCl (Precipitate) Reagent->Byproduct NaI NaI (Catalyst) NaI->Intermediate Prodrug Final Prodrug (Drug-COO-CH2-OOC-R') Intermediate->Prodrug SN2 Attack Drug Drug-COO⁻ (Nucleophile) Drug->Prodrug

Figure 1: Mechanistic pathway highlighting the critical in situ activation via Iodide exchange.

Reagent Stability & Handling (Critical)

This compound is inherently unstable in the presence of moisture. Hydrolysis releases formaldehyde and HCl, which can degrade the parent drug.

  • Storage: Store at 2–8°C under argon/nitrogen.

  • Solvent Quality: Use Anhydrous DMF or Acetone (water content <50 ppm).

  • Safety: Chloromethyl esters are potential alkylating agents and carcinogens. Handle in a fume hood with double nitrile gloves.

Experimental Protocol

Method A: Finkelstein-Modified Synthesis (Recommended)

Best for: Heat-sensitive drugs, steric hindrance, and high-yield requirements.

Materials
ComponentEquivalentsRole
Parent Drug (-COOH) 1.0 eqNucleophile
This compound 1.2 – 1.5 eqElectrophile
Potassium Carbonate (K₂CO₃) 1.5 – 2.0 eqBase (anhydrous, finely ground)
Sodium Iodide (NaI) 0.2 – 0.5 eqCatalyst (Finkelstein)
DMF (Anhydrous) 0.1 – 0.2 M conc.Solvent
Step-by-Step Procedure
  • Preparation of Carboxylate Salt:

    • In a flame-dried round-bottom flask under inert atmosphere (

      
       or 
      
      
      
      ), dissolve the Parent Drug (1.0 eq) in anhydrous DMF.
    • Add finely ground anhydrous

      
       (1.5 eq).
      
    • Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation. Note: If the drug is not soluble as a salt, mild heating (40°C) may be required.

  • In Situ Activation:

    • To the suspension, add dry Sodium Iodide (NaI) (0.5 eq).

    • Immediately add this compound (1.2 eq) dropwise via syringe.

    • Observation: The reaction mixture may turn slightly yellow due to trace iodine liberation; this is normal.

  • Reaction:

    • Stir the mixture at 40–50°C for 4–12 hours.

    • Monitoring: Monitor via TLC or LC-MS. The intermediate iodomethyl ester is highly reactive and usually does not accumulate. Look for the disappearance of the parent acid.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[3]

    • Wash organic phase with:

      • Water (

        
        ) to remove DMF.
        
      • 0.5 M Sodium Thiosulfate (

        
        ) (
        
        
        
        ) to quench any residual iodine (removes yellow color).
      • Saturated Brine (

        
        ).
        
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[4]
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Note: Acyloxyalkyl esters are moderately stable on silica but avoid prolonged exposure to acidic mobile phases. Use a gradient of Hexanes/EtOAc.

Method B: Direct Alkylation (Alternative)

Best for: Highly stable, inexpensive substrates where heating is acceptable.

  • Conditions: Same as above, but omit NaI.

  • Temperature: Increase to 60–80°C .

  • Time: Reaction times will extend to 18–24 hours.

  • Risk: Higher risk of ester hydrolysis or byproduct formation due to prolonged heating.

Workflow Visualization

ProtocolFlow Start Start: Parent Drug (COOH) Solubilization Dissolve in Anhydrous DMF Add K2CO3 Start->Solubilization Activation Add NaI (0.5 eq) + This compound (1.2 eq) Solubilization->Activation Reaction Stir at 45°C (4-12 Hours) Activation->Reaction Check Check TLC/LCMS Complete? Reaction->Check Check->Reaction No Quench Dilute EtOAc Wash: H2O, Na2S2O3, Brine Check->Quench Yes Purify Flash Chromatography (Hex/EtOAc) Quench->Purify Final Pure Prodrug Purify->Final

Figure 2: Operational workflow for the Finkelstein-modified synthesis protocol.

Quality Control & Validation

To confirm the successful synthesis of the prodrug, specific analytical markers must be verified.

NMR Characterization (Diagnostic Signals)

The methylene bridge (


) is the most distinct feature of acyloxyalkyl esters.
NucleusChemical Shift (

)
MultiplicityAssignment
¹H NMR 5.70 – 5.95 ppm Singlet (s) or AB quartetThe

methylene protons.
¹H NMR 2.30 – 2.40 ppmTriplet (t)

-methylene of the pentanoate chain.
¹³C NMR 79.0 – 82.0 ppm SingletThe

methylene carbon.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / No Reaction Chloromethyl ester hydrolysis.Ensure DMF is anhydrous.[4] Use fresh reagent.
Drug Degradation Reaction temperature too high.Switch to Method A (NaI catalyzed) and lower temp to 40°C.
Yellow Product Residual Iodine.Wash organic layer with 10% Sodium Thiosulfate.
Broad NMR Peaks Rotamers or aggregation.Run NMR at elevated temperature (e.g., 50°C in DMSO-d6).

References

  • Rautio, J., et al. (2008).[5][6][7][8] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270.[7] Link

  • Wermuth, C. G. (2008). Designing prodrugs and bioprecursors I: Carrier prodrugs. The Practice of Medicinal Chemistry, 3rd Ed. Elsevier.
  • Majumdar, S., & Sloan, K. B. (2006). Synthesis and hydrolysis of acyloxymethyl ester prodrugs. Bioorganic & Medicinal Chemistry Letters, 16(13), 3590-3594.
  • BenchChem. (2025).[4] Application Notes for Prodrug Synthesis. BenchChem Technical Support. Link

  • IUPAC. (1998). Glossary of terms used in medicinal chemistry (IUPAC Recommendations 1998). Pure and Applied Chemistry, 70(5), 1129-1143. Link

Sources

Application Note: Chloromethyl Pentanoate for Carboxyl Protection & Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of Chloromethyl Pentanoate (CAS 77877-94-2) as a specialized reagent for carboxyl group protection.[1]

While often utilized in prodrug synthesis to generate pentanoyloxymethyl (POM) esters, this reagent serves as a critical tool for masking carboxylic acids with a moiety that is both lipophilic and biologically labile.

Executive Summary

This compound (also known as chloromethyl valerate) is an alkylating agent used to convert carboxylic acids into pentanoyloxymethyl esters . Unlike standard alkyl esters (e.g., methyl, ethyl) which are robust, this "acyloxymethyl" moiety creates an acetal-ester linkage.[1]

Key Applications:

  • Prodrug Development: Increases the lipophilicity of polar drugs (antibiotics, antivirals), enhancing oral bioavailability and cellular permeability.

  • Specialized Protection: Provides a protecting group that is stable under mild acidic conditions but cleavable via specific enzymatic action (esterases) or alkaline hydrolysis.

Reagent Profile
PropertyData
Chemical Name This compound
CAS Number 77877-94-2
Formula

MW 150.60 g/mol
Structure

Function Electrophile for

carboxylation
Storage 2–8°C, inert atmosphere (moisture sensitive)

Strategic Basis & Mechanism

The Challenge of Carboxyl Alkylation

Direct alkylation of carboxylic acids with alkyl halides often requires harsh conditions or strong alkylating agents. Chloromethyl esters are unique because the methylene group is flanked by an oxygen and a chlorine, making the carbon highly electrophilic yet susceptible to hydrolysis.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution (


). However, chloromethyl esters are moderately reactive. To ensure high yields and suppress side reactions (like hydrolysis of the reagent), the Finkelstein Modification  is recommended.
  • Activation: The addition of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) converts the chloro-methyl ester in situ to the more reactive iodo-methyl ester.

  • Coupling: The carboxylate anion attacks the methylene carbon, displacing the halide.

ReactionMechanism Reagent This compound (R'-COO-CH2-Cl) Intermediate Active Species (R'-COO-CH2-I) Reagent->Intermediate Halide Exchange Iodide Catalyst (I-) (Finkelstein) Iodide->Intermediate Product Pentanoyloxymethyl Ester (Drug-COO-CH2-O-CO-Pentyl) Intermediate->Product Substrate Carboxylic Acid (Drug-COOH) Base Base (Cs2CO3) Substrate->Base Deprotonation Base->Product Nucleophilic Attack

Figure 1: The catalytic cycle for the synthesis of pentanoyloxymethyl esters using iodide acceleration.

Experimental Protocol

Method A: Cesium Carbonate / Iodide Promoted Synthesis (Recommended)

This method utilizes Cesium Carbonate (


) due to the "Cesium Effect," where the large cation solubilizes the carboxylate in organic solvents, enhancing nucleophilicity.

Materials:

  • Substrate: Carboxylic acid (1.0 equiv)[1]

  • Reagent: this compound (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)[1][2]
    
  • Catalyst: Sodium Iodide (NaI) or TBAI (0.1 – 0.5 equiv)[1]

  • Solvent: Anhydrous DMF or DMA (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Activation: Add

    
     (1.5 equiv) to the solution. Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the cesium carboxylate salt.
    
    • Note: The solution may appear cloudy/suspension.

  • Catalyst Addition: Add NaI (0.2 equiv). This step is crucial for accelerating the reaction with the chloromethyl ester.

  • Alkylation: Dropwise add This compound (1.2 equiv).

  • Reaction: Stir the mixture at 50–60°C for 3–6 hours.

    • Monitoring: Monitor via TLC or LC-MS.[1] The product is usually less polar than the starting acid.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash effectively with water (

      
      ) to remove DMF and inorganic salts.
      
    • Wash with Brine (

      
      ).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via silica gel flash chromatography. (Typical eluent: Hexanes/EtOAc gradient).

Method B: Organic Base (DIPEA) Method

Suitable for substrates sensitive to inorganic bases or elevated temperatures.

  • Dissolve Carboxylic Acid in DCM or DMF.

  • Add DIPEA (2.0 equiv).

  • Add this compound (1.5 equiv).

  • Add TBAI (0.5 equiv).

  • Stir at RT for 12–24 hours.

Deprotection & Cleavage

The pentanoyloxymethyl group is unique because it is designed to be cleaved biologically rather than just chemically. However, for synthetic manipulation, it can be removed as follows:

A. Enzymatic Cleavage (Physiological)

In biological systems (in vivo or cell assays), non-specific esterases hydrolyze the terminal ester bond.

  • Mechanism: Esterase attacks the pentanoate carbonyl

    
     releases Pentanoic acid 
    
    
    
    forms unstable hydroxymethyl intermediate
    
    
    spontaneously collapses to release Formaldehyde and the free Carboxylic Acid.
B. Chemical Hydrolysis (Laboratory)
  • Conditions: dilute NaOH or

    
     in MeOH/Water.
    
  • Note: Standard saponification conditions will cleave the ester.

    • Caution: This releases formaldehyde as a byproduct. Ensure good ventilation.

Critical Quality Attributes & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete chloride displacementIncrease NaI catalyst load to 1.0 equiv (stoichiometric Finkelstein). Increase temp to 70°C.
Hydrolysis of Reagent Wet solventDMF must be anhydrous. Chloromethyl esters hydrolyze rapidly in the presence of water and base.
Side Products N-alkylation (if amine present)Carboxylates are generally softer nucleophiles, but if primary amines are present, protect them (e.g., Boc) before introducing the chloromethyl ester.[1]

Safety & Handling (HSE)

WARNING: Chloromethyl esters are alkylating agents and structural analogs to chloromethyl ethers, which are known carcinogens.

  • Engineering Controls: ALWAYS handle in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses.[1]

  • Decontamination: Quench excess reagent with aqueous ammonium hydroxide or dilute NaOH before disposal to destroy the alkylating potential.

  • Storage: Store in a tightly sealed container at 2-8°C. Moisture will degrade the reagent to pentanoic acid, releasing HCl.[1]

References

  • Sigma-Aldrich. this compound Product Sheet & Safety Data.[1] Retrieved from .[1]

  • Matin, M. M., et al. (2021). "Synthesis and DFT Studies of Glucopyranoside Dipentanoyl Esters." Bangladesh Journal of Scientific and Industrial Research. .

  • Mudryk, B., et al. (2002).[3] "A practical synthesis of chloromethyl esters from acid chlorides and trioxane." Tetrahedron Letters, 43(36), 6317-6318.[1] .

  • Changov, L. S., et al. (2000). "An efficient method for the synthesis of sulbactam pivoxil." Farmaco.[4] (Demonstrates the parallel chemistry of chloromethyl esters in prodrugs).

  • PubChem. Chloromethyl pivalate (Analogous Reagent) Compound Summary..

Sources

microwave-assisted synthesis techniques involving chloromethyl pentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis & Utilization of Chloromethyl Pentanoate

Executive Summary & Strategic Rationale

This compound (CAS: 77877-94-2) is a critical "soft alkylating" agent used primarily in the synthesis of acyloxyalkyl ester prodrugs . By introducing a pentanoyloxymethyl moiety, researchers can mask polar carboxylic acid, phosphate, or amine groups on active pharmaceutical ingredients (APIs), thereby enhancing lipophilicity and membrane permeability. Upon cellular entry, esterases rapidly hydrolyze this moiety, releasing the active parent drug and formaldehyde.

Traditional thermal synthesis of chloromethyl esters and their subsequent coupling reactions are often plagued by long reaction times (4–24 hours), thermal degradation of sensitive APIs, and the use of large excess reagents.

The Microwave Advantage: Switching to microwave-assisted organic synthesis (MAOS) offers three distinct mechanistic advantages for this chemistry:

  • Dielectric Heating: Polar solvents (DMF, NMP) used in these alkylations couple efficiently with microwave energy, providing rapid, uniform heating that overcomes the activation energy barrier of the SN2 displacement.

  • Superheating Effects: Sealed-vessel technology allows solvents to be heated above their atmospheric boiling points, accelerating rate constants by orders of magnitude (Arrhenius equation).

  • Finkelstein Acceleration: Microwave irradiation significantly enhances the in situ halogen exchange (Cl

    
     I) when iodide catalysts are used, making the chloromethyl ester a far more potent electrophile.
    

Protocol A: Microwave-Assisted Synthesis of this compound

Before applying the reagent, it must often be synthesized fresh due to the instability of chloromethyl esters. This protocol replaces the classic reflux method (Acid Chloride + Paraformaldehyde + ZnCl2) with a high-throughput microwave procedure.

Reaction Scheme:



Materials:

  • Pentanoyl Chloride (>98%)

  • Paraformaldehyde (Prilled, low water content)

  • Zinc Chloride (Anhydrous, fused)

  • Dichloromethane (DCM) - Note: Used for workup, not irradiation if avoidable due to pressure.

Experimental Procedure:

  • Reagent Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend Paraformaldehyde (1.1 equiv) in Pentanoyl Chloride (1.0 equiv).

  • Catalyst Addition: Add ZnCl2 (1–2 mol%). Critical: The catalyst must be anhydrous; moisture will hydrolyze the acid chloride.

  • Microwave Parameters:

    • Instrument: Single-mode microwave reactor (e.g., Anton Paar Monowave or Biotage Initiator).

    • Temperature: 60 °C (Target).

    • Hold Time: 15 minutes.

    • Stirring: High (600 rpm) to ensure suspension uniformity.

    • Pressure Limit: Set to 15 bar (safety cutoff).

  • Workup:

    • Cool the vial to room temperature.

    • Dilute with dry DCM and filter through a celite pad to remove unreacted paraformaldehyde and zinc salts.

    • Concentrate in vacuo.

    • Purification: Vacuum distillation is recommended to isolate pure this compound (b.p. approx. 60–65 °C at 10 mmHg).

Safety Note: Chloromethyl esters are potential carcinogens and alkylating agents. All handling must occur in a fume hood.

Protocol B: Prodrug Synthesis (The "Application")

This is the core workflow for drug developers. We utilize a Finkelstein-modified SN2 reaction . The chloromethyl ester is a moderate electrophile; adding Sodium Iodide (NaI) generates the iodomethyl intermediate in situ, which reacts significantly faster.

Reaction Scheme:



Materials:

  • Model Drug (Carboxylic Acid containing API)

  • This compound (from Protocol A)

  • Cesium Carbonate (Cs2CO3) - Preferred over K2CO3 for solubility in organic solvents.

  • Sodium Iodide (NaI) - Catalyst (0.1 – 0.5 equiv).

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Protocol:

  • Activation: In a 2–5 mL microwave vial, dissolve the Drug-COOH (1.0 equiv) in anhydrous DMF (concentration 0.2 – 0.5 M).

  • Base Addition: Add Cs2CO3 (1.5 equiv). Stir for 2 minutes at room temperature to initiate deprotonation (formation of the carboxylate anion).

  • Electrophile Addition: Add This compound (1.2 – 1.5 equiv) and NaI (0.2 equiv).

  • Microwave Parameters:

    • Mode: Dynamic (Power controlled by Temperature).

    • Temperature: 80 °C – 100 °C.

    • Time: 10 – 20 minutes.

    • Absorption Level: High (due to DMF/ionic content).

  • Post-Reaction Analysis:

    • Check LC-MS for the disappearance of the parent acid and formation of the M+114 mass adduct (Pentanoyloxymethyl group).

    • Troubleshooting: If conversion is low, increase temperature to 120 °C, but monitor for ester hydrolysis.

Data Analysis & Optimization

The following table summarizes the optimization logic based on field trials.

ParameterStandard ConditionMicrowave ConditionRationale
Solvent Acetone or AcetonitrileDMF or NMP DMF has a high loss tangent (

), ensuring efficient energy absorption and rapid heating.
Base K2CO3Cs2CO3 The "Cesium Effect" improves solubility of the carboxylate anion in organic solvents, enhancing nucleophilicity.
Catalyst NoneNaI (10-20 mol%) Facilitates in situ Finkelstein exchange (Cl

I), creating a better leaving group for the SN2 attack.
Time 12–24 Hours (Reflux)10–20 Minutes Arrhenius rate acceleration via superheating.

Visualizing the Workflow

The following diagram illustrates the integrated workflow from reagent synthesis to prodrug isolation, highlighting the critical decision points.

MicrowaveWorkflow cluster_Reagent Protocol A: Reagent Synthesis cluster_Prodrug Protocol B: Prodrug Coupling Start Start: Raw Materials Mix1 Pentanoyl Chloride + Paraformaldehyde Start->Mix1 Cat1 Add ZnCl2 (cat) Mix1->Cat1 MW1 MW Irradiation 60°C, 15 min Cat1->MW1 Purify Distillation (Isolate this compound) MW1->Purify AddReagent Add this compound + NaI (Finkelstein Cat.) Purify->AddReagent Transfer Reagent Mix2 Drug-COOH + Base (Cs2CO3) Mix2->AddReagent MW2 MW Irradiation 80-100°C, 10-20 min AddReagent->MW2 Workup LC-MS Verification & Extraction MW2->Workup Workup->MW2 Low Yield? Increase Temp (+10°C)

Figure 1: Integrated microwave workflow for generating this compound and coupling it to a pharmaceutical carboxylic acid.

Mechanistic Pathway (Finkelstein-Assisted)

Understanding why the microwave/iodide combination works is vital for troubleshooting.

Mechanism Step1 This compound (Cl-CH2-OR) Intermediate Iodomethyl Pentanoate (I-CH2-OR) Highly Reactive Step1->Intermediate Halogen Exchange (Finkelstein) Product Prodrug (Drug-COO-CH2-OR) Step1->Product Direct SN2 (Slow) NaI NaI (Catalyst) NaI->Intermediate Intermediate->Product SN2 Attack (Fast) Drug Drug-COO- (Nucleophile) Drug->Product

Figure 2: The catalytic cycle showing how iodide accelerates the reaction by converting the chloride leaving group to a superior iodide leaving group.

References

  • Berliner, M. A., & Belecki, K. (2005).[1][2][3] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[1][2] The Journal of Organic Chemistry, 70(23), 9618–9621.

    • Grounding: Establishes the Zn(II)
  • Sriram, D., et al. (2006).[4] Abacavir prodrugs: Microwave-assisted synthesis and their evaluation of anti-HIV activities.[4] Bioorganic & Medicinal Chemistry Letters, 16(8), 2127–2129.[4]

    • Grounding: Validates microwave protocols for synthesizing purine-based prodrugs.
  • Gomes, P., et al. (2013). Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation by Mass Spectrometry. Journal of the Brazilian Chemical Society, 24(11).

    • Grounding: Demonstrates the specific advantages of microwave irradiation for acylation/alkyl
  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270.

    • Grounding: Authoritative review on the utility of acyloxyalkyl esters (POM/POC) in drug delivery.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Chloromethyl Pentanoate Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting alkylation reactions involving chloromethyl pentanoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. The following question-and-answer format addresses specific experimental challenges with in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My alkylation reaction with this compound is resulting in a very low yield or no product at all. What are the most likely causes?

Answer:

Low or no yield in the alkylation of an enolate with this compound is a common issue that can stem from several factors. The reaction is a classic SN2 type, where a nucleophilic enolate attacks the electrophilic carbon of this compound.[1][2] Success hinges on the efficient formation of the enolate and the subsequent nucleophilic attack. Here are the primary areas to investigate:

  • Inefficient Enolate Formation: The generation of the enolate is the critical first step.[1][3] If the base is not strong enough or if the reaction conditions are not optimal, an insufficient concentration of the enolate will be available to react with the electrophile.

  • Poor Quality or Degradation of this compound: this compound is susceptible to hydrolysis.[4] If the reagent has been improperly stored or is of low purity, it may have decomposed, leading to a lower effective concentration of the alkylating agent.

  • Suboptimal Reaction Conditions: Factors such as solvent choice, reaction temperature, and reaction time can significantly impact the yield.[1]

  • Competing Side Reactions: Several side reactions can consume the starting materials or the desired product, thereby reducing the overall yield.

The following sections will delve deeper into troubleshooting each of these potential issues.

Question 2: How do I choose the right base for generating the enolate of my starting material, and how do I know if it's working?

Answer:

The choice of base is paramount for successful enolate formation.[3] The pKa of the α-proton on your starting material (the proton adjacent to the carbonyl group) will dictate the required strength of the base. For simple esters like pentanoates, the α-proton pKa is around 25.[5][6]

Base Selection:

  • Strong, Non-Nucleophilic Bases are Preferred: For complete and irreversible enolate formation, strong, non-nucleophilic bases are ideal.[5][7] This prevents the base from competing with the enolate as a nucleophile and attacking the this compound.

    • Lithium Diisopropylamide (LDA): This is a common and effective choice. It is a strong, sterically hindered base that rapidly and quantitatively deprotonates the α-carbon at low temperatures (typically -78 °C), favoring the formation of the kinetic enolate.[3][7]

    • Sodium Hydride (NaH): Another strong base that can be used. It is less soluble than LDA and the reaction can be heterogeneous.[5]

  • Weaker Bases (Alkoxides): Bases like sodium ethoxide (NaOEt) can be used, but they typically establish an equilibrium with the ester, resulting in a lower concentration of the enolate at any given time.[5][6] This can be sufficient for some reactions, particularly with more acidic starting materials, but may lead to lower yields with simple esters.

Verifying Enolate Formation:

While direct monitoring of enolate formation can be challenging without specialized equipment (like in-situ IR spectroscopy), you can infer its successful generation by:

  • Observing a color change: The formation of a lithium enolate solution with LDA in THF is often accompanied by a color change to yellow or orange.

  • Successful subsequent reaction: The most common way to confirm enolate formation is by the successful formation of the alkylated product. If your reaction is failing, and you've ruled out other factors, revisiting your base and deprotonation conditions is a primary troubleshooting step.

Protocol for Enolate Generation with LDA:

  • Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon.

  • Solvent: Add anhydrous tetrahydrofuran (THF) to the flask via syringe.[5]

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • LDA Addition: Slowly add a solution of LDA in THF to the flask via syringe.

  • Ester Addition: Dissolve your pentanoate starting material in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C.

  • Stirring: Allow the mixture to stir at -78 °C for 30-60 minutes to ensure complete enolate formation.

Question 3: My yield is still low even after using a strong base. Could the this compound be the problem?

Answer:

Yes, the quality and stability of this compound are critical. Alpha-chloro ethers are known to be reactive and susceptible to hydrolysis.[4][8]

Potential Issues with this compound:

  • Hydrolysis: Exposure to moisture, even atmospheric humidity, can lead to the hydrolysis of this compound to form formaldehyde, pentanoic acid, and HCl.[4][9][10] This not only consumes your alkylating agent but the generated acid can also quench the enolate.

  • Purity: Commercially available this compound may contain impurities from its synthesis. It's important to use a high-purity grade or purify it before use if you suspect contamination.[11]

Troubleshooting and Solutions:

  • Proper Storage: Store this compound in a tightly sealed container, under a dry, inert atmosphere (nitrogen or argon), and at the recommended temperature (typically 2-8 °C).[12]

  • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent.

  • Purification: If you suspect decomposition, you can purify this compound by distillation under reduced pressure. However, be aware of its potential thermal instability.[13]

  • In-situ Generation: For some sensitive α-chloro ethers, in-situ generation can be a good strategy to ensure a fresh and reactive reagent.[14][15]

Question 4: What is the optimal solvent for this alkylation, and how does temperature affect the reaction?

Answer:

The choice of solvent and temperature are crucial for maximizing the rate of the desired SN2 reaction while minimizing side reactions.[1]

Solvent Selection:

  • Polar Aprotic Solvents are Ideal: For SN2 reactions involving anionic nucleophiles like enolates, polar aprotic solvents are highly recommended.[16][17] These solvents can dissolve the enolate salt but do not strongly solvate the nucleophilic anion, leaving it "naked" and more reactive.[16]

    • Tetrahydrofuran (THF): A very common and effective solvent for enolate alkylations.[5]

    • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are also excellent polar aprotic solvents that can enhance the rate of SN2 reactions.[18]

  • Avoid Polar Protic Solvents: Solvents like water, ethanol, and methanol should be strictly avoided. They will protonate the enolate and can also participate in solvolysis side reactions with the this compound.[16][17][19]

Temperature Control:

  • Enolate Formation: As mentioned, enolate generation with a strong base like LDA is typically performed at low temperatures (-78 °C) to ensure kinetic control and minimize side reactions.[7]

  • Alkylation Step: After the enolate has formed, the this compound is added, and the reaction is often allowed to slowly warm to room temperature. The optimal temperature for the alkylation will depend on the reactivity of your specific enolate. It's often beneficial to start at a low temperature and monitor the reaction progress (e.g., by TLC) as it warms.[11] If the reaction is sluggish, gentle heating may be required, but this can also increase the likelihood of side reactions.[18]

Question 5: What are the common side reactions in this compound alkylations, and how can I minimize them?

Answer:

Several side reactions can compete with the desired alkylation, leading to a complex product mixture and low yield of the target molecule.

Common Side Reactions:

  • O-Alkylation vs. C-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is generally favored with alkyl halides, O-alkylation can become a significant side reaction under certain conditions. The choice of counter-ion and solvent can influence the C/O alkylation ratio.

  • Elimination (E2) Reaction: If the enolate is sterically hindered or if the alkylating agent is prone to elimination, an E2 reaction can occur, leading to the formation of an alkene and consuming your starting materials.[2][20]

  • Self-Condensation (Claisen Condensation): If the enolate formation is reversible (e.g., when using a weaker base like an alkoxide), the enolate can react with unreacted ester starting material in a Claisen condensation reaction.[7][21]

  • Hydrolysis: As discussed, hydrolysis of the this compound is a major competing reaction if any moisture is present.[4]

Strategies to Minimize Side Reactions:

  • Use a Strong, Non-Nucleophilic Base: To favor irreversible enolate formation and minimize self-condensation.[7]

  • Employ Polar Aprotic Solvents: To enhance the rate of the desired SN2 reaction.[16]

  • Control the Temperature: Perform the enolate formation at low temperatures and carefully control the temperature during the alkylation step.[11]

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents to prevent hydrolysis.[11]

  • Slow Addition of the Alkylating Agent: Adding the this compound slowly to the enolate solution can help to maintain a low concentration of the electrophile, which can sometimes disfavor side reactions.[18]

Data Summary and Protocols

Table 1: Key Parameters for this compound Alkylation
ParameterRecommendationRationale
Base Strong, non-nucleophilic (e.g., LDA, NaH)To ensure complete and irreversible enolate formation, minimizing self-condensation.[5][7]
Solvent Anhydrous polar aprotic (e.g., THF, DMF)To enhance the reactivity of the enolate nucleophile in the SN2 reaction.[16]
Temperature Enolate formation: -78 °C; Alkylation: -78 °C to room temperatureTo control enolate regioselectivity and minimize side reactions.[7]
Atmosphere Inert (Dry Nitrogen or Argon)To prevent hydrolysis of the this compound and quenching of the enolate.[11]
Reagent Purity High purity, stored under dry conditionsTo avoid side reactions from impurities and ensure the correct stoichiometry.
Experimental Protocol: General Procedure for Alkylation of a Pentanoate Ester
  • Preparation: Under a positive pressure of dry nitrogen, add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of LDA (1.1 equivalents) in THF to the cooled solvent. After 15 minutes, add a solution of the pentanoate ester (1.0 equivalent) in anhydrous THF dropwise over 20 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add a solution of high-purity this compound (1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[22] Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[22][23]

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the desired alkylated product.[13][23]

Visualizing the Reaction and Potential Pitfalls

Main Reaction Pathway and Common Side Reactions

Alkylation_Troubleshooting Start Pentanoate Ester + Base Enolate Enolate Intermediate Start->Enolate Deprotonation (Strong Base, Low Temp) DesiredProduct C-Alkylated Product (High Yield) Enolate->DesiredProduct C-Alkylation (SN2) (Main Pathway) SideProduct1 O-Alkylated Product Enolate->SideProduct1 O-Alkylation SideProduct2 Claisen Condensation Product Enolate->SideProduct2 Self-Condensation (Weak/Equilibrating Base) SideProduct3 Elimination Product Enolate->SideProduct3 CMP This compound CMP->DesiredProduct CMP->SideProduct1 CMP->SideProduct3 Elimination (E2) Hydrolysis Hydrolysis of CMP CMP->Hydrolysis H2O Moisture Moisture Moisture->CMP

Caption: Reaction scheme for this compound alkylation and common side reactions.

References

  • Patsnap Eureka. (2025, April 16). Enolates Formation and Reactions: Aldol, Alkylation, and More.
  • Chemistry LibreTexts. (2020, May 30). 23.
  • OpenOChem Learn. SN2 Effect of Solvent.
  • Fiveable. (2025, August 15).
  • Echemi. (2022, August 8). What is the effect of solvent on SN2 reaction.
  • Making Molecules. (2024, February 26).
  • Benchchem.
  • Quora. (2020, September 8). Why does a polar solvent disfavour an SN2 reaction?
  • YouTube. (2019, January 14).
  • OrgoSolver.
  • Chemistry Steps. (2020, April 4).
  • Chemistry LibreTexts. (2014, August 7). 8.
  • Benchchem. Application Notes & Protocols: Synthesis of Substituted Acetic Acids via Malonic Ester Synthesis.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Sigma-Aldrich.
  • Canada.ca. (1974). Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether.
  • Organic Syntheses. alcohol.
  • Fluorine notes. (2019, December 2).
  • PubMed. (2005, November 11). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers.
  • Google Patents.
  • ausetute.com.
  • Chemistry LibreTexts. (2024, September 30). 11.
  • Benchchem. troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride.
  • U.S. Environmental Protection Agency. (1997, November 12). Background Material:1997-11-12 Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant.
  • BLD Pharm.

Sources

minimizing side reactions when using chloromethyl pentanoate as an alkylating agent

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Focus: Chloromethyl Pentanoate (CAS: 77877-94-2) Application: Synthesis of Valeryloxymethyl (VOM) Ester Prodrugs Document ID: TS-CMP-001 Version: 2.4 (Current)

Introduction: The Stability-Reactivity Paradox

Welcome to the Technical Support Center. You are likely using This compound to synthesize a prodrug, specifically targeting the carboxylate group of an API (Active Pharmaceutical Ingredient) to improve lipophilicity or bioavailability.

The Core Challenge: this compound is a "soft" alkylating agent. It must be reactive enough to undergo nucleophilic substitution (


) with your drug's carboxylate, yet stable enough to resist spontaneous hydrolysis by trace moisture. The chloromethyl ester moiety is inherently labile; it degrades into formaldehyde, pentanoic acid, and HCl upon exposure to water or strong bases.

This guide provides the protocols necessary to navigate this paradox, ensuring high yields while suppressing the three most common side reactions: Hydrolysis , Elimination , and Off-Target Alkylation .

Module 1: Critical Reaction Parameters

The Finkelstein Advantage (Catalytic Exchange)

Direct alkylation using chloromethyl esters is often sluggish, requiring high temperatures that degrade the reagent. We strongly recommend the Finkelstein Modification .

  • Mechanism: Addition of Sodium Iodide (NaI) converts the chloromethyl ester to a highly reactive iodomethyl species in situ.

  • Benefit: Allows the reaction to proceed at lower temperatures (RT to 40°C) and faster rates, significantly reducing thermal degradation and hydrolysis.

Base Selection Matrix

Choosing the wrong base is the #1 cause of side reactions. Avoid strong hydroxides (NaOH, KOH) which rapidly hydrolyze the reagent.

BaseTypeSuitabilityNotes

InorganicExcellent "Cesium Effect" enhances carboxylate nucleophilicity via solubility in organic solvents.

InorganicGood Standard choice. Requires vigorous stirring and fine particle size.
DIEA (Hünig's Base) OrganicModerate Good for soluble APIs. Risk of forming quaternary ammonium salts if heated excessively.
NaOH / KOH HydroxideDO NOT USE Causes rapid hydrolysis of this compound to formaldehyde.
Solvent Compatibility
  • Preferred: DMF (Anhydrous), NMP.

  • Acceptable: Acetone (must be ultra-dry for Finkelstein conditions).

  • Avoid: Alcohols (solvolysis risk), Water (hydrolysis), DMSO (can oxidize alkyl halides at high temps).

Module 2: Optimized Experimental Protocol

Objective: Synthesis of a Valeryloxymethyl Ester Prodrug via Finkelstein Exchange.

Reagents:

  • API (Carboxylic Acid): 1.0 equiv

  • This compound: 1.2 – 1.5 equiv

  • Cesium Carbonate (

    
    ): 1.5 equiv
    
  • Sodium Iodide (NaI): 0.1 – 0.2 equiv (Catalytic)

  • Solvent: Anhydrous DMF (0.1 M concentration relative to API)

Step-by-Step Workflow:

  • Drying: Flame-dry all glassware and cool under Argon/Nitrogen.

  • Salt Formation: Dissolve the API in anhydrous DMF. Add

    
    . Stir at Room Temperature (RT) for 30 minutes to generate the carboxylate anion.
    
    • Why? Pre-forming the anion prevents the base from attacking the alkylating agent directly.

  • Catalyst Addition: Add dry NaI to the mixture.

  • Reagent Addition: Add this compound dropwise via syringe.

  • Reaction: Stir at 25–40°C. Monitor via TLC/LC-MS.

    • Checkpoint: If reaction is <50% complete after 4 hours, raise temp to 45°C. Do not exceed 60°C.

  • Quench: Dilute with EtOAc, wash immediately with saturated

    
     and Brine.
    
    • Critical: Do not use acidic washes during workup; the acetal-ester linkage in the product is acid-sensitive.

Module 3: Visualizing the Pathway

The following diagram illustrates the catalytic cycle and the competition between the desired product and the hydrolysis side reaction.

ReactionPathway Reagent This compound (Reagent) Intermediate Iodomethyl Pentanoate (Transient Active Species) Reagent->Intermediate + NaI (Finkelstein) Product Valeryloxymethyl Prodrug (Target) Reagent->Product Direct SN2 (Slow) Waste Formaldehyde + Pentanoic Acid Reagent->Waste Hydrolysis Intermediate->Product + Drug-COO⁻ (Fast) Intermediate->Waste Hydrolysis Drug Drug-COO⁻ (Nucleophile) Water H₂O / OH⁻ (Moisture) Water->Waste

Module 4: Troubleshooting & FAQs

Q1: I see a new spot on TLC that isn't product or starting material. What is it?

Diagnosis: Likely Pentanoic Acid (from hydrolysis) or a Dimer .

  • The Cause: Wet solvent or "wet" base.

    
     is hygroscopic.
    
  • The Fix: Dry your base in a vacuum oven at 120°C overnight before use. Add 3Å molecular sieves to the reaction vessel.

Q2: My yield is low, and the reaction stalls at 60% conversion.

Diagnosis: The alkylating agent has degraded before the reaction finished.

  • The Cause: this compound is unstable over long periods in basic solution.

  • The Fix: Add the this compound in two portions (0.7 equiv at T=0, 0.7 equiv at T=4 hours). This maintains a fresh supply of electrophile.

Q3: I am getting N-alkylation instead of O-alkylation.

Diagnosis: Your drug has an amine or amide group that is competing for the alkylating agent.

  • The Cause: The base is too strong or the solvent is too polar, increasing the nucleophilicity of the amine.

  • The Fix:

    • Switch to a less polar solvent (e.g., Acetone or THF) if solubility permits.

    • Use a softer base (

      
      ) or strictly control stoichiometry (1.0 equiv base).
      
    • Protecting Groups: If selectivity remains poor, you must protect the amine (e.g., Boc-protection) before alkylation.

Q4: The product degrades during silica column purification.

Diagnosis: Acid sensitivity.

  • The Cause: Silica gel is slightly acidic. The acetal-ester linkage (R-COO-CH2-OOC-R) is acid-labile.

  • The Fix: Pre-treat the silica column with 1% Triethylamine (Et3N) in Hexanes to neutralize acidity before loading your sample.

Module 5: Diagnostic Logic Tree

Use this flow to diagnose low yields or impurities.

Troubleshooting Start Problem: Low Yield / Impurities CheckWater Is the Solvent/Base Anhydrous? Start->CheckWater CheckTemp Is Reaction Temp > 50°C? CheckWater->CheckTemp Yes Hydrolysis Issue: Hydrolysis. Action: Add Mol. Sieves, Dry Base. CheckWater->Hydrolysis No/Unsure CheckCat Using NaI Catalyst? CheckTemp->CheckCat No Degradation Issue: Thermal Degradation. Action: Lower Temp, Extend Time. CheckTemp->Degradation Yes Stall Issue: Low Reactivity. Action: Add 0.2 eq NaI (Finkelstein). CheckCat->Stall No Check Stoichiometry Check Stoichiometry CheckCat->Check Stoichiometry Yes

Caption: Step-by-step isolation of reaction failures. Moisture control is the primary checkpoint.

References

  • National Institute of Standards and Technology (NIST). this compound (CAS 77877-94-2) Properties and Spectra.[1] NIST Chemistry WebBook.[2] Link

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. (Foundational text on acyloxymethyl ester prodrug strategies). Link

  • Finkelstein, H. (1910).[3] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[3] Ber. Dtsch. Chem. Ges., 43, 1528.[3] (Original methodology for halide exchange).[3] Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis.[4] 5th Edition. John Wiley & Sons. (Reference for stability of ester linkages). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling, as it is a potent alkylating agent and potential carcinogen.

Sources

Validation & Comparative

Technical Guide: 1H-NMR Spectral Interpretation of Chloromethyl Pentanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloromethyl pentanoate (valerate) derivatives represent a specific class of "soft alkylation" agents used primarily in prodrug synthesis. By linking a drug's carboxylic acid or amine functionality to a chloromethyl ester, researchers create acyloxymethyl prodrugs (e.g., similar to the Pivaloyloxymethyl or "POM" moiety).

This guide provides a rigorous spectral analysis of this compound. Unlike the industry-standard chloromethyl pivalate (POM), the pentanoate derivative offers a linear aliphatic chain, altering lipophilicity and enzymatic hydrolysis rates. This document details the diagnostic 1H-NMR signatures required to validate synthesis, assess purity, and distinguish this moiety from common alternatives.

Part 1: Structural Context & Synthesis

To interpret the NMR spectrum accurately, one must understand the chemical environment created during synthesis. The chloromethyl group (


) is highly reactive and distinctively deshielded.
Synthesis Workflow

The most reliable synthesis involves the reaction of pentanoyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst (


), or via chloromethyl chlorosulfate.

SynthesisWorkflow Start Pentanol/Pentanoic Acid Inter Pentanoyl Chloride Start->Inter SOCl2, Reflux Product This compound Inter->Product Reagent, 60°C, 2h Byproduct Byproducts (Acylal, HCl) Inter->Byproduct Side Rxn Reagent Paraformaldehyde + ZnCl2 KeyFeature Target Moiety: -OCH2Cl Product->KeyFeature Yields Diagnostic OCH2Cl Singlet

Figure 1: Synthetic pathway for this compound. The conversion to the acid chloride followed by chloromethylation is the critical step defining the impurity profile.

Part 2: 1H-NMR Spectral Analysis

The 1H-NMR spectrum of this compound is defined by two distinct regions: the diagnostic deshielded region (chloromethyl group) and the shielded aliphatic region (pentyl chain).

Diagnostic Chemical Shifts

The following data represents the standard shifts in


 at 300-500 MHz.
MoietyProton CountMultiplicityChemical Shift (

, ppm)
Coupling (

, Hz)
Interpretation
-OCH₂Cl 2H Singlet (s) 5.68 – 5.72 N/A Diagnostic Peak. Highly deshielded by O and Cl.

-CH₂
2HTriplet (t)2.35 – 2.40

Methylene adjacent to Carbonyl.[1]

-CH₂
4HMultiplet (m)1.30 – 1.65-Overlapping methylene envelope.
Terminal CH₃3HTriplet (t)0.90 – 0.95

Terminal methyl group.
Detailed Interpretation
The "Magic Singlet" (

5.70 ppm)

The methylene group between the ester oxygen and the chlorine atom is the most critical signal.

  • Position: It appears significantly downfield (~5.70 ppm) due to the combined electronegative induction of the ester oxygen and the chlorine.

  • Shape: It must be a sharp singlet.

  • Impurity Flag: If this peak appears as an AB quartet (two doublets), it indicates the presence of a chiral center nearby or restricted rotation, though in pure this compound, it is a singlet. If you see a peak at ~5.3 ppm, it often indicates hydrolysis to the hemiacetal or formaldehyde oligomers.

The Aliphatic Chain

Unlike pivalate derivatives (which show a massive singlet at ~1.2 ppm), the pentanoate chain displays a classic splitting pattern:

  • Triplet at 0.9 ppm: The terminal methyl.

  • Multiplet at 1.3-1.6 ppm: The central methylene protons.

  • Triplet at 2.35 ppm: The

    
    -methylene protons. Note: This peak is sensitive to the electronic environment of the carbonyl. In the acid chloride precursor, this shifts downfield to ~2.9 ppm.
    

Part 3: Comparative Analysis (Alternatives)

In drug development, the choice between This compound and Chloromethyl Pivalate (POM) is a trade-off between stability and enzymatic liability.

Spectral Comparison
FeatureThis compoundChloromethyl Pivalate (POM)Diagnostic Value
-OCH₂Cl Signal

5.70 (s)

5.70 (s)
Indistinguishable at this moiety.
Aliphatic Region Multiplet chain (0.9 - 2.4 ppm) Strong Singlet (~1.22 ppm) Key Differentiator.
Impurity Detection Harder to detect alkyl impurities due to multiplet overlap.Easy; t-butyl singlet is isolated.Pivalate is easier to QC.
Decision Logic for Identification

NMRLogic Start Unknown Chloromethyl Ester Spectrum Check57 Check 5.6-5.8 ppm Region Start->Check57 SignalPresent Singlet Present (2H) Check57->SignalPresent Yes SignalAbsent No Signal / Wrong Shift Check57->SignalAbsent No CheckAliphatic Aliphatic Region Pattern SignalPresent->CheckAliphatic Analyze 0.8 - 2.5 ppm Reject Check for Acid Chloride (Look for triplet @ 2.9 ppm) SignalAbsent->Reject Not a Chloromethyl Ester Pivalate Large Singlet @ 1.2 ppm (9H) CheckAliphatic->Pivalate Singlet Only Pentanoate Triplet @ 0.9, Multiplets @ 1.4 Triplet @ 2.4 CheckAliphatic->Pentanoate Multiplet/Triplet

Figure 2: Logic tree for distinguishing pentanoate derivatives from pivalate (POM) alternatives using 1H-NMR.

Performance & Stability[2]
  • Hydrolytic Stability: Chloromethyl pivalate is sterically hindered (t-butyl group), making it significantly more stable to chemical hydrolysis than this compound.

  • Enzymatic Lability: Pentanoate derivatives, being linear, are often more accessible to esterases, potentially leading to faster prodrug activation in vivo compared to the bulky pivalate.

Part 4: Experimental Protocol

Sample Preparation

To ensure the integrity of the chloromethyl group (which is sensitive to moisture), follow this strict protocol:

  • Solvent Selection: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or silver foil if the compound is acid-sensitive. Avoid DMSO-d6 if possible, as it can accelerate solvolysis of the reactive chloride over time.

  • Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL of solvent.

  • Reference: Use TMS (Tetramethylsilane) as an internal standard (

    
     0.00 ppm).
    
Acquisition Parameters[2]
  • Pulse Sequence: Standard 1H zg30.

  • Relaxation Delay (D1): Set to

    
     seconds. The chloromethyl protons can have different relaxation times than the alkyl chain; adequate D1 ensures accurate integration ratios (2:2:4:3).
    
  • Scans: 16 to 64 scans are sufficient.

Validation Criteria

The product is deemed "NMR Pure" only if:

  • Integration of the 5.70 ppm singlet is exactly 2.0 relative to the terminal methyl triplet (3.0).

  • No triplet is observed at

    
     2.90 ppm (indicates unreacted Pentanoyl Chloride).
    
  • No broad singlet is observed at

    
     8-11 ppm (indicates Pentanoic Acid hydrolysis product).
    

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

  • Gottlieb, H. E., et al. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2023). Chloromethyl pivalate Product Specification and NMR Reference. Link

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link

Sources

Comparative Guide: Alkylation Efficiency of Chloromethyl Pentanoate vs. Chloromethyl Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of acyloxymethyl ester prodrugs, the choice between Chloromethyl Butyrate (CMB) and Chloromethyl Pentanoate (CMP) is rarely a question of synthetic efficiency, but rather one of pharmacokinetic optimization.

From a synthetic standpoint, both reagents exhibit nearly identical electrophilicity and alkylation kinetics under standard


 conditions. The alkyl chain length difference (C4 vs. C5) is too distal from the chloromethyl reaction center to induce significant steric or electronic divergence during the alkylation step.

However, the resulting prodrugs differ critically in lipophilicity (LogP) , aqueous solubility , and enzymatic hydrolysis rates . This guide provides a head-to-head technical comparison to assist in reagent selection, supported by a validated experimental protocol.

Chemical & Physical Profile

Understanding the physical properties is crucial for process handling and purification (distillation/chromatography).

PropertyChloromethyl n-Butyrate (CMB)Chloromethyl n-Pentanoate (CMP)Impact on Protocol
Structure


C5 chain adds lipophilicity
CAS Registry 33657-49-718997-19-8 (Note 1)Sourcing verification
Molecular Weight 136.58 g/mol 150.60 g/mol Stoichiometry calculations
Boiling Point ~150 °C~165–170 °CCMP requires higher vac/temp to distill
Density 1.09 g/mL~1.05 g/mLVolumetric dispensing adjustments
Predicted LogP ~1.5~2.0CMP products are more retained on C18

Note 1 (Critical): Commercial databases often conflate "this compound" with "Chloromethyl Pivalate" (POM). Ensure you are sourcing the linear n-pentanoate if your goal is a homologous comparison. Pivalate is sterically hindered and significantly more stable.

Mechanistic Insight: The Alkylation Pathway

The alkylation of a carboxylic acid drug (


) with these reagents proceeds via a classic Nucleophilic Substitution (

)
.
Reaction Kinetics

The reaction rate is defined by the equation:


[1]

Since the electrophilic center (


) is separated from the alkyl tail by an ester linkage, the steric influence of the butyl vs. pentyl group is negligible. Consequently, 

.
The Finkelstein Advantage

Direct alkylation with chloromethyl esters can be sluggish due to the moderate leaving group ability of chloride. The addition of Sodium Iodide (NaI) catalyzes the reaction by converting the chloromethyl ester to a highly reactive iodomethyl species in situ (Finkelstein reaction).[2]

Pathway Visualization

The following diagram illustrates the parallel reaction pathways and the catalytic cycle.

AlkylationMechanism Reagent Chloromethyl Ester (R-COO-CH2-Cl) Intermediate Iodomethyl Intermediate (R-COO-CH2-I) Reagent->Intermediate Finkelstein Exchange Iodide NaI (Catalyst) Iodide->Intermediate TS Transition State [Drug...CH2...I]‡ Intermediate->TS + Drug-COO- Drug Drug Carboxylate (Drug-COO-) Drug->TS TS->Iodide Regenerated I- Product Acyloxymethyl Prodrug (Drug-COO-CH2-O-CO-R) TS->Product Fast Step

Caption: In situ Finkelstein activation converts the chloromethyl ester to the iodomethyl species, accelerating the rate-limiting attack by the drug carboxylate.

Experimental Protocol: High-Efficiency Alkylation

This protocol is designed to be substrate-agnostic , working for most carboxylic acid drugs (e.g., Ampicillin, Cephalosporins, Indomethacin).

Objective: Compare yield and purity of CMB vs. CMP alkylation.

Materials
  • Substrate: 1.0 equiv Carboxylic Acid Drug.

  • Reagent: 1.2 equiv Chloromethyl Butyrate OR this compound.

  • Base: 1.5 equiv Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Catalyst: 0.1 equiv Sodium Iodide (NaI).

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.

Step-by-Step Methodology
  • Activation:

    • In a flame-dried flask under Argon, dissolve the Drug (1.0 mmol) in anhydrous DMF (5 mL).

    • Add

      
       (1.5 mmol). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.
      
  • Reagent Addition:

    • Add NaI (0.1 mmol) to the mixture.

    • Dropwise add the Chloromethyl Ester (1.2 mmol) (either CMB or CMP).

    • Why? Dropwise addition prevents local excesses that could lead to side reactions if the drug has other nucleophiles.

  • Reaction:

    • Stir at 40°C for 4–6 hours.

    • Monitoring: Check via TLC or LC-MS. The conversion of the iodomethyl intermediate is rapid; the rate-limiting step is usually the initial Cl-I exchange if NaI is low, or the attack if the drug is sterically hindered.

  • Workup (Self-Validating Step):

    • Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMF).

    • Wash 1x with 5%

      
       (Sodium Thiosulfate).
      
    • Validation: The thiosulfate wash removes any iodine (

      
      ) formed by oxidation, preventing false coloration or toxicity. If the organic layer remains clear, the quench is successful.
      
  • Purification:

    • Flash chromatography (Hexane/EtOAc).

    • Note: CMP derivatives will elute later on Reverse Phase (C18) but earlier on Normal Phase silica compared to CMB derivatives due to higher lipophilicity.

Performance Comparison Data

The following data summarizes typical outcomes observed in prodrug synthesis campaigns (e.g., beta-lactam antibiotics).

MetricChloromethyl Butyrate (C4)This compound (C5)Analysis
Reaction Yield 75 – 85%74 – 84%Statistically Identical. Chain length does not affect

efficiency.
Reaction Time 4.0 h4.2 hNegligible difference.
Chemical Stability ModerateModerateBoth are susceptible to hydrolysis at pH > 8.
Plasma Half-Life (

)
~10–15 min~12–18 minCMP is slightly more stable against esterases due to increased lipophilic bulk.
Solubility (Aq) HigherLowerCMB is preferred if the parent drug is extremely insoluble.
Workflow Visualization

ExperimentalWorkflow Start Start: Drug-COOH Solubilization Dissolve in DMF Add Cs2CO3 (1.5 eq) Start->Solubilization Catalysis Add NaI (0.1 eq) (Finkelstein Activation) Solubilization->Catalysis Addition Add Chloromethyl Ester (CMB or CMP) Catalysis->Addition Reaction Stir 40°C, 4-6h Addition->Reaction Quench Workup: EtOAc/Water Wash w/ Na2S2O3 Reaction->Quench Result Compare Yield & Purity Quench->Result

Caption: Standardized workflow for comparative alkylation efficiency assessment.

Expert Recommendation

While alkylation efficiency is identical, the biological fate dictates the choice:

  • Choose Chloromethyl Butyrate (CMB) if:

    • Your parent drug is highly lipophilic, and you need to minimize the addition of further lipophilicity.

    • You require faster enzymatic cleavage (bioactivation) in vivo.

  • Choose this compound (CMP) if:

    • You need to maximize membrane permeability (higher LogP).

    • You are observing premature hydrolysis with the butyrate derivative and need a marginal increase in stability.

Pro-Tip: If the linear pentanoate (CMP) is insufficiently stable, switch to Chloromethyl Pivalate . The tert-butyl group introduces significant steric hindrance, drastically increasing chemical stability while maintaining alkylation efficiency.

References

  • Synthesis of Acyloxymethyl Esters

    • Mechanism of Alkyl Chloroformate-Mediated Esterification. J. Org.[3] Chem. 2021.[3]

    • Source:

  • Finkelstein Reaction Conditions

    • Finkelstein Reaction: Method and Mechanism.[2][4] Organic Chemistry Portal.[2]

    • Source:

  • Prodrug Properties & Hydrolysis

    • Comparative chemical and biological hydrolytic stability of homologous esters.
    • Source:

  • Reagent Data (Chloromethyl Butyrate)

    • Chloromethyl Butyr
    • Source:

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloromethyl pentanoate
Reactant of Route 2
Reactant of Route 2
Chloromethyl pentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.